N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide
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Overview
Description
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is a synthetic organic compound that features a unique combination of a difluorocyclohexyl group, an oxadiazole ring, and a cinnamamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Difluorocyclohexyl Group: This step involves the reaction of a cyclohexane derivative with a fluorinating agent to introduce the difluoro groups.
Coupling with Cinnamamide: The final step involves coupling the oxadiazole intermediate with cinnamamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.
Chemical Reactions Analysis
Types of Reactions
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of new materials with specific properties such as fluorescence or conductivity.
Biological Studies: Investigation of its biological activity, including potential antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action of N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide involves its interaction with specific molecular targets. The difluorocyclohexyl group may enhance binding affinity to certain receptors or enzymes, while the oxadiazole ring can participate in hydrogen bonding and other interactions. The cinnamamide moiety may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)benzamide
- N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)aniline
Uniqueness
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)cinnamamide is unique due to the presence of the cinnamamide moiety, which can impart distinct biological and chemical properties compared to its analogs
Properties
IUPAC Name |
(E)-N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O2/c19-18(20)10-8-14(9-11-18)17-22-16(25-23-17)12-21-15(24)7-6-13-4-2-1-3-5-13/h1-7,14H,8-12H2,(H,21,24)/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYFVOMXENFYSV-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C=CC3=CC=CC=C3)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)/C=C/C3=CC=CC=C3)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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